5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride
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Overview
Description
5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H5BrClF3O It is a derivative of benzoyl chloride, featuring bromine, methyl, and trifluoromethyl substituents on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride typically involves the acylation of 5-bromo-2-methyl-3-(trifluoromethyl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted into an acyl chloride group. The reaction can be represented as follows:
5-Bromo-2-methyl-3-(trifluoromethyl)benzoic acid+SOCl2→5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride+SO2+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The presence of electron-withdrawing groups (bromine and trifluoromethyl) on the benzene ring makes it less reactive towards electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Although less reactive, the compound can undergo reactions with strong electrophiles under specific conditions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
Scientific Research Applications
5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride is primarily based on its reactivity as an acylating agent. The acyl chloride group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)benzoyl chloride
- 3-Methyl-5-(trifluoromethyl)benzoyl chloride
- 5-Bromo-2-methylbenzoic acid
Uniqueness
5-Bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct electronic and steric properties. These substituents influence the compound’s reactivity and make it suitable for specific applications that other similar compounds may not be able to achieve.
Properties
Molecular Formula |
C9H5BrClF3O |
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Molecular Weight |
301.49 g/mol |
IUPAC Name |
5-bromo-2-methyl-3-(trifluoromethyl)benzoyl chloride |
InChI |
InChI=1S/C9H5BrClF3O/c1-4-6(8(11)15)2-5(10)3-7(4)9(12,13)14/h2-3H,1H3 |
InChI Key |
WNJVLAGEYRALHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1C(F)(F)F)Br)C(=O)Cl |
Origin of Product |
United States |
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